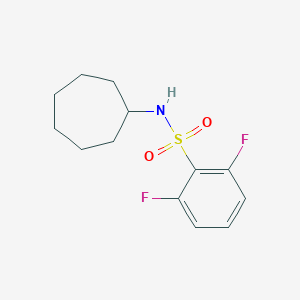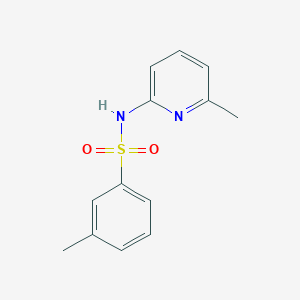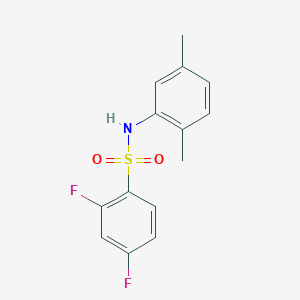
N-(3-ethoxyphenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxyphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as EFCA and is a member of the furan family of organic compounds. EFCA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
EFCA exerts its effects through the inhibition of certain enzymes, specifically those involved in the metabolism of certain neurotransmitters and other signaling molecules. By inhibiting these enzymes, EFCA can alter the levels of these molecules in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
EFCA has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of cancer cell growth, and the reduction of inflammation. These effects make EFCA a promising candidate for use in various laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EFCA in laboratory experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study their function in greater detail. However, EFCA also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are many potential future directions for research involving EFCA. One promising area of research involves the development of more potent and selective EFCA analogs, which could be used to target specific enzymes and signaling pathways. Additionally, EFCA may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of EFCA in these areas.
Synthesemethoden
EFCA can be synthesized through a multi-step process that involves the reaction of 3-ethoxyphenylboronic acid with furan-2-carboxylic acid. The resulting product is then subjected to further purification steps to obtain the final compound. This synthesis method has been optimized to produce high yields of pure EFCA, making it a reliable and efficient method for producing this compound.
Wissenschaftliche Forschungsanwendungen
EFCA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EFCA as a tool for studying the role of certain enzymes in various biological processes. EFCA has been shown to inhibit the activity of certain enzymes, allowing researchers to better understand their function and potential therapeutic applications.
Eigenschaften
Produktname |
N-(3-ethoxyphenyl)furan-2-carboxamide |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-(3-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO3/c1-2-16-11-6-3-5-10(9-11)14-13(15)12-7-4-8-17-12/h3-9H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
HTTJGEXHPYBMCL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
